molecular formula C11H10ClNO3 B13578310 methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate

methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B13578310
M. Wt: 239.65 g/mol
InChI Key: VDLCQITZGAMVCC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate (CAS 2111024-84-9) is a high-purity chemical intermediate designed for research and development applications. This compound features the indole scaffold, a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules . With the molecular formula C 11 H 10 ClNO 3 and a molecular weight of 239.66 g/mol , it serves as a versatile building block for the synthesis of more complex molecules. The indole core is a fundamental pharmacophore with a demonstrated potential for diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The specific chloro- and methoxy- substitutions on this indole-2-carboxylate ester make it a valuable precursor for researchers exploring new therapeutic agents and conducting structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in laboratory settings only.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-15-9-4-3-7-6(10(9)12)5-8(13-7)11(14)16-2/h3-5,13H,1-2H3

InChI Key

VDLCQITZGAMVCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Esterification of 4-chloro-5-methoxy-1H-indole-2-carboxylic acid

One straightforward approach to obtain methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate is via esterification of the corresponding carboxylic acid:

  • Starting from 4-chloro-5-methoxy-1H-indole-2-carboxylic acid, the compound is suspended in absolute methanol.
  • A catalytic amount of concentrated sulfuric acid is added.
  • The mixture is heated under reflux for several hours (e.g., 4 hours).
  • Upon cooling, the methyl ester precipitates and is isolated by filtration.
  • This method yields methyl 5-methoxy-1H-indole-2-carboxylate derivatives with high purity and yield (e.g., 96%) and can be adapted for the 4-chloro substituted analogs with similar conditions.

Friedel–Crafts Acylation Followed by Reduction and Hydrolysis

A multi-step synthetic route reported for related 5-chloroindole derivatives, which can be adapted for 4-chloro-5-methoxy derivatives, involves:

  • Step 1: Friedel–Crafts Acylation
    Ethyl 5-chloro-1H-indole-2-carboxylate (commercially available) is acylated at the C3 position using various acyl chlorides in the presence of anhydrous aluminum chloride in 1,2-dichloroethane under reflux.
    The reaction is monitored by TLC, and after workup, the 3-acyl-5-chloroindole-2-carboxylates are purified by chromatography.

  • Step 2: Reduction of Ketone Groups
    The ketone groups of the 3-acyl derivatives are reduced using triethylsilane in trifluoroacetic acid at 0 °C to room temperature to obtain 3-alkylated derivatives.

  • Step 3: Hydrolysis of Esters
    The ethyl esters are hydrolyzed under basic conditions (3 N sodium hydroxide in ethanol, reflux) followed by acidification to precipitate the corresponding indole-2-carboxylic acids.

  • Step 4: Coupling to Form Amides or Further Derivatization
    The carboxylic acids can be coupled with amines using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases such as diisopropylethylamine in anhydrous DMF to form amides or other derivatives.

Although this route emphasizes C3 substitution, it provides a robust platform for preparing 4-chloro-5-methoxy indole derivatives by modifying starting materials accordingly.

Hemetsberger–Knittel Indole Synthesis

Another reported method for synthesizing indole-2-carboxylates involves:

  • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
  • Thermolysis of the azide intermediate to form the indole ring.
  • Electrophilic cyclization to yield methyl indole-2-carboxylates with substitution patterns dictated by the benzaldehyde used.

This method allows for regioselective synthesis of methoxy and chloro substituted indoles by choosing appropriate benzaldehyde derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield & Notes References
Acid-catalyzed Esterification 4-chloro-5-methoxy-1H-indole-2-carboxylic acid Methanol, conc. H2SO4, reflux 4 h ~96% yield, simple isolation by filtration
Friedel–Crafts Acylation + Reduction + Hydrolysis Ethyl 5-chloro-1H-indole-2-carboxylate, acyl chlorides AlCl3, 1,2-dichloroethane, reflux; triethylsilane, TFA; NaOH hydrolysis Multi-step; allows C3 substitution; purified by chromatography
Hemetsberger–Knittel Indole Synthesis Methyl 2-azidoacetate, substituted benzaldehydes Knoevenagel condensation, thermolysis, electrophilic cyclization Regioselective; suitable for diverse substitution patterns

Analytical and Characterization Data

  • The synthesized this compound typically crystallizes as yellow crystals.
  • Melting points around 450–451 K have been reported for related methoxyindole-2-carboxylates.
  • Structural confirmation is performed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and single crystal X-ray diffraction (for crystal structure determination).
  • Molecular formula: C11H10ClNO3
  • Molecular weight: 239.65 g/mol
  • CAS Number: 2111024-84-9

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at C5 activates the indole ring toward electrophilic substitution, while the chlorine at C4 exerts a moderate deactivating influence. Key reactions include:

Reaction Type Position Reagents/Conditions Outcome
Nitration C7HNO₃/H₂SO₄, 0–5°CIntroduces nitro group at C7, driven by methoxy’s +M effect .
Halogenation C3 or C6Cl₂/FeCl₃ or Br₂ in DCMCompetitive substitution at C3 (indole’s reactive site) or C6 (directed by OMe/Cl interplay) .
Friedel-Crafts Acylation C7AcCl/AlCl₃, refluxAcetyl group introduced at C7 with >60% yield in optimized conditions .

Mechanistic Insight :

  • Methoxy’s electron-donating resonance (+M) directs electrophiles to C7 (para to OMe).

  • Steric hindrance from the ester group at C2 limits reactivity at proximal positions .

Oxidation and Reduction

The indole ring and ester functional group participate in redox transformations:

Oxidation

  • Indole Ring Oxidation : KMnO₄ in acidic conditions cleaves the pyrrole ring, yielding quinoline derivatives (e.g., 4-chloro-5-methoxyquinoline-2-carboxylic acid).

  • Side-Chain Oxidation : Ozonolysis or RuO₄ selectively oxidizes the methoxy group to a carbonyl under controlled conditions.

Reduction

  • Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol (methyl → hydroxymethyl) without altering the indole core.

  • Ring Hydrogenation : H₂/Pd-C in ethanol partially saturates the indole ring, forming tetrahydroindole derivatives.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed coupling:

Coupling Type Reagents Product Yield
Suzuki Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Aryl group at C4 (Cl replaced)70–85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineC4-aminated derivatives55–75%

Key Factor : Chlorine’s leaving-group ability and the ester’s electronic effects enhance coupling efficiency at C4.

Ester Hydrolysis

  • Acidic Hydrolysis : HCl/EtOH reflux converts the ester to a carboxylic acid (100% conversion in 6 hrs) .

  • Basic Hydrolysis : NaOH/H₂O yields the sodium carboxylate salt, useful for further derivatization.

Nucleophilic Substitution

  • Cl Replacement : Reacts with amines (e.g., piperidine) in DMF at 80°C to form C4-aminated indoles.

Theoretical Reactivity Analysis

DFT calculations (B3LYP/6-311+G*) predict:

  • pKa : ~13.77 for the indolic NH, indicating moderate acidity .

  • Electrostatic Potential : Highest electron density at C7 (nitration/acylation site), aligning with experimental data .

Scientific Research Applications

Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate with key analogs, focusing on substituent effects, synthetic pathways, and analytical data.

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Key Structural Differences
This compound Cl (4), OMe (5), COOMe (2) Chloro and methoxy at adjacent positions
Methyl 5-methoxy-1H-indole-2-carboxylate OMe (5), COOMe (2) Lacks chloro group at position 4
Ethyl 5-fluoroindole-2-carboxylate F (5), COOEt (2) Fluoro instead of chloro/methoxy
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), Me (3), COOH (2) Carboxylic acid vs. ester; substituent positions differ
  • Steric Considerations : Adjacent substituents (Cl and OMe at 4/5) may hinder reactions at the indole ring’s C-3 position compared to less-substituted analogs .

Analytical Data Comparison

NMR Spectroscopy
  • Ethyl 5-fluoroindole-2-carboxylate : H-3 indole proton at δ 8.0 ppm (singlet), aromatic protons between δ 7.0–7.9 ppm.
  • Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate : H-7 (d, J = 2.4 Hz) at δ 7.58 ppm, H-6 (dd, J = 9.0 Hz) at δ 7.01 ppm.
Mass Spectrometry
  • This compound: Expected [M+H]+ ≈ 270–280 (based on molecular formula C₁₁H₁₀ClNO₃).
  • Ethyl 5-fluoroindole-2-carboxylate derivatives : Observed [M+H]+ = 359.11903 (C₂₂H₁₆FN₂O₂).
Melting Points and Solubility
  • Ethyl 5-fluoroindole-2-carboxylate derivatives : m.p. 249–250°C (high due to aromatic stacking).
  • Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate : m.p. 187–189°C (lower than fluoro analogs, possibly due to reduced polarity).
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Not directly comparable (carboxylic acid vs. ester).

Key Findings and Implications

Substituent Synergy: The combination of Cl (C-4) and OMe (C-5) in the target compound likely enhances stability and selectivity in further functionalization compared to mono-substituted analogs .

Synthetic Challenges : Adjacent substituents may complicate regioselective reactions, necessitating optimized catalysts or protective strategies.

Pharmacological Potential: While biological data are absent, the chloro and methoxy groups are common in bioactive indoles (e.g., kinase inhibitors), suggesting utility in drug discovery .

Tables Summarizing Comparative Data

Table 1: Substituent Effects on Key Properties

Compound Substituents m.p. (°C) Key NMR Shifts (δ, ppm)
Ethyl 5-fluoroindole-2-carboxylate F (5), COOEt (2) 249–250 H-3: 8.0 (s); aromatic: 7.0–7.9
Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate Cl (6), Ac (3) 187–189 H-7: 7.58 (d); H-6: 7.01 (dd)
Methyl 5-methoxy-1H-indole-2-carboxylate OMe (5) N/A InChI/SMILES provided

Table 2: Reaction Conditions and Yields

Reaction Type Solvent/Catalyst Temperature/Time Yield Range
Carboxamide formation DMSO/NaOEt 190°C, 6–50 h 10–37.5%
Friedel-Crafts acylation 1,2-dichloroethane/AlCl₃ RT to reflux ~70%

Biological Activity

Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Structure and Properties

The compound features a methoxy group, which enhances its solubility and reactivity, making it a valuable candidate for various biological applications. Its structural uniqueness arises from the presence of the chloro and methoxy substituents on the indole ring, which influence its biological interactions.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been reported to inhibit enzymes involved in cancer cell proliferation and viral replication, showcasing its potential as an anticancer and antiviral agent.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays showed that this compound has a dose-dependent cytotoxic effect on various cancer cell lines. For instance, it exhibited significant inhibitory activity against prostate cancer cells (PC3 and DU145) with IC50 values indicating its potency .
Cell LineIC50 (μg/mL)Time (h)
PC340.1 ± 7.924
DU14598.14 ± 48.324

These results highlight the compound's selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. Its mechanism involves the inhibition of viral replication processes, making it a candidate for further exploration in antiviral drug development.

Other Biological Activities

The compound has shown potential in various other biological activities, including:

  • Antimicrobial Activity : Exhibiting low minimum inhibitory concentrations (MIC) against resistant bacterial strains such as MRSA.
  • Anti-inflammatory Effects : Indole derivatives often demonstrate anti-inflammatory properties, which could be attributed to the methoxy substituent enhancing their reactivity with inflammatory mediators .

Case Studies

One notable study evaluated the compound's effectiveness against multiple cancer cell lines. The findings indicated that this compound significantly reduced cell viability in a time-dependent manner across different concentrations, reinforcing its potential as an anticancer agent .

Another investigation focused on its binding affinity with specific proteins involved in cancer progression. Molecular docking studies revealed that the compound interacts effectively with target proteins, leading to inhibition of their activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundIC50 (μM)Activity Type
Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate0.067Anticancer
Methyl 4-chloro-5-methyl-1H-indole-2-carboxylate0.160Anticancer
This compoundVariesAnticancer/Antiviral

This table illustrates that while there are other compounds with similar structures, this compound possesses distinct biological activities that warrant further investigation.

Q & A

Basic Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, indole NH at δ 10–12 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ at m/z 240.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., similar indole derivatives in ).

How to address contradictory data in reaction intermediates?

Advanced Question

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex intermediates (e.g., distinguishing C-4 vs. C-6 chlorination) .
  • Elemental Analysis : Confirm empirical formulas (e.g., C₁₀H₉ClNO₃) to rule out impurities .
  • Comparative Studies : Cross-reference melting points (mp 232–234°C for indole-5-carboxylic acid derivatives) with literature .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Question

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Safety : Handle chlorinating agents (POCl₃) in fume hoods with strict temperature control to avoid exothermic side reactions .
  • Yield Consistency : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters .

How to assess the compound’s stability under storage conditions?

Basic Question

  • Accelerated Stability Testing : Store at 40°C/75% RH for 1 month and analyze degradation via HPLC.
  • Light Sensitivity : Protect from UV light (use amber vials) to prevent photodegradation, as seen in related indole esters .
  • Recommended Storage : -20°C under inert gas (N₂ or Ar) for long-term stability .

What biological screening approaches are suitable for this compound?

Advanced Question

  • Kinase Inhibition Assays : Screen against PKC isoforms (e.g., bisindolylmaleimide analogs in ) using ATP-competitive assays .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Metabolic Stability : Perform microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .

How to resolve ambiguities in the compound’s tautomeric forms?

Advanced Question

  • Computational Modeling : DFT calculations (B3LYP/6-311+G**) to predict energetically favored tautomers (1H vs. 3H-indole) .
  • Solid-State NMR : Compare experimental ¹³C shifts with simulated spectra for tautomeric assignment .
  • pH-Dependent Studies : Monitor tautomer ratios via UV-Vis in buffers (pH 2–12) .

What are the environmental and safety hazards during handling?

Basic Question

  • GHS Classification :
    • H302 (Harmful if swallowed)
    • H315 (Causes skin irritation)
    • H319 (Causes serious eye irritation) .
  • Waste Disposal : Incinerate in a certified facility with scrubbing for halogenated by-products .

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced Question

  • Core Modifications :
    • Replace Cl with F or Br to study electronic effects .
    • Substitute methoxy with ethoxy or benzyloxy to assess steric impact .
  • Bioisosteres : Introduce carboxylate bioisosteres (e.g., tetrazole) to improve metabolic stability .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted kinase binding .

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